N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Overview
Description
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine is a chemical compound with the molecular formula C15H31N3 and a molecular weight of 253.43 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a pentyl chain, which is further connected to a piperazine ring substituted with a propyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine typically involves the following steps:
Formation of the piperazine derivative: The starting material, 1-propylpiperazine, is reacted with a suitable alkylating agent to introduce the pentyl chain.
Cyclopropanation: The intermediate product is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups attached to the piperazine or cyclopropane rings .
Scientific Research Applications
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)pentyl]cyclopropanamine
- N-[4-(4-ethylpiperazin-1-yl)pentyl]cyclopropanamine
- N-[4-(4-butylpiperazin-1-yl)pentyl]cyclopropanamine
Uniqueness
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine is unique due to the presence of the propyl group on the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIYSQXZKXNNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(C)CCCNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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